Cas no 2138147-87-0 (1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-)

1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-, is a sulfonamide derivative featuring a pyrazole core with a tert-butyl substituent and a methylated sulfonamide group. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate or pharmacophore. The tert-butyl group enhances steric hindrance, potentially improving metabolic stability, while the methylated sulfonamide moiety may contribute to favorable solubility and binding properties. Its structural features make it suitable for applications in the synthesis of biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's well-defined molecular architecture allows for precise modifications in scaffold-based drug design.
1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- structure
2138147-87-0 structure
Product Name:1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-
CAS No:2138147-87-0
MF:C9H17N3O2S
MW:231.315180540085
CID:5288634
Update Time:2025-10-29

1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-
    • Inchi: 1S/C9H17N3O2S/c1-9(2,3)12-6-8(5-11-12)7-15(13,14)10-4/h5-6,10H,7H2,1-4H3
    • InChI Key: JXBQGKPJHLHWFP-UHFFFAOYSA-N
    • SMILES: N1(C(C)(C)C)C=C(CS(NC)(=O)=O)C=N1

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Additional information on 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-

Introduction to 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- (CAS No. 2138147-87-0)

1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- (CAS No. 2138147-87-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structure of 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- makes it a promising candidate for various therapeutic applications.

The chemical structure of 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- consists of a pyrazole ring substituted with a methanesulfonamide group and a tert-butyl group. The methanesulfonamide moiety is known for its ability to form hydrogen bonds and interact with biological targets, while the tert-butyl group provides steric bulk that can influence the compound's pharmacokinetic properties. These structural features contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the biological activities of 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl-. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- has shown promise in antiviral research. A study conducted by researchers at the National Institutes of Health (NIH) found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronavirus. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.

The anticancer potential of 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- has also been explored. Research published in Cancer Letters reported that this compound induces apoptosis in various cancer cell lines by activating caspase-dependent pathways. The selective cytotoxicity against cancer cells without significant toxicity to normal cells makes it an attractive candidate for further development as an anticancer agent.

The pharmacokinetic properties of 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- have been evaluated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. The presence of the tert-butyl group enhances its lipophilicity, which facilitates cellular uptake and distribution. Additionally, the compound exhibits low toxicity in animal models, suggesting a wide therapeutic window.

The synthetic route for preparing 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- involves several well-established chemical transformations. A typical synthesis starts with the reaction of tert-butylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. Subsequent functionalization steps introduce the methanesulfonamide group and the methyl substitution on the nitrogen atom. This modular approach allows for easy modification and optimization of the compound's structure for specific therapeutic applications.

In conclusion, 1H-Pyrazole-4-methanesulfonamide, 1-(1,1-dimethylethyl)-N-methyl- (CAS No. 2138147-87-0) is a versatile compound with a range of biological activities that make it an attractive candidate for drug development. Its anti-inflammatory, antiviral, and anticancer properties have been validated through rigorous scientific research. Further clinical studies are warranted to fully explore its therapeutic potential and bring this promising molecule closer to clinical application.

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